1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 191.23 g/mol. This compound belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The structure of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide includes an ethyl group, a methyl group, and a prop-2-yn-1-yl substituent, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial effects. Specifically, 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has been investigated for its potential therapeutic applications. Preliminary studies suggest it may possess anticancer properties, although further research is needed to elucidate its mechanism of action and efficacy against specific cancer cell lines .
Several synthetic routes have been proposed for the preparation of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide. A common method involves:
These methods allow for the efficient synthesis of the target compound while providing avenues for further functionalization .
The applications of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide are diverse:
The versatility in application underscores the importance of further research into this compound's properties and effects .
Interaction studies involving 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide focus on its binding affinity to biological targets such as enzymes or receptors. Molecular docking studies may provide insights into how this compound interacts with specific proteins involved in disease pathways. These studies are crucial for understanding its pharmacodynamics and optimizing its structure for enhanced activity.
Several compounds share structural similarities with 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Methylpyrazole | Structure | Known for its role as a metabolic inhibitor in various biochemical pathways. |
| 3-Carbamoylpyrazole | Structure | Exhibits anti-inflammatory properties; less complex than 1-Ethyl derivative. |
| 4-Aminoantipyrine | Structure | Exhibits analgesic effects; structurally distinct but shares pyrazole core. |
The uniqueness of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide lies in its specific substituents that may enhance biological activity compared to other pyrazoles, making it a promising candidate for further investigation in medicinal chemistry .
Retrosynthetic decomposition of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide begins with disconnecting the carboxamide group to reveal a pyrazole-3-carboxylic acid precursor. The pyrazole ring itself can be traced to cyclocondensation between a hydrazine derivative and a 1,3-diketone or β-ketoester. The ethyl and methyl substituents at positions 1 and 5, respectively, suggest the use of alkylating agents during ring formation or post-cyclization functionalization. The prop-2-yn-1-yl group attached to the amide nitrogen originates from propargylamine, necessitating a coupling reaction between the carboxylic acid derivative and this amine [3].
Critical bond-forming steps include:
The synthesis proceeds through four sequential stages, optimized for yield and purity:
A mixture of ethyl acetoacetate (1.0 equiv) and ethyl hydrazinecarboxylate (1.1 equiv) in ethanol undergoes cyclocondensation at 80°C for 6 hours, yielding 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (78% yield). The reaction is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase [3].
The ester intermediate is hydrolyzed using potassium permanganate (KMnO₄) in a 3:2 acetone-water mixture at 80°C for 4 hours, producing 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (95% yield). Acidic workup (HCl, pH 2) precipitates the product as a white solid [3].
The carboxylic acid reacts with thionyl chloride (SOCl₂, 3.0 equiv) under reflux for 2 hours, yielding 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride. Excess SOCl₂ is removed via distillation under reduced pressure [3].
The acid chloride is treated with propargylamine (1.2 equiv) and triethylamine (Et₃N, 1.5 equiv) in tetrahydrofuran (THF) at 0–5°C, followed by stirring at room temperature for 10 hours. Column chromatography (petroleum ether:ethyl acetate, 30:1) isolates the final product with 72–87% yield [3].
N-alkylation of the pyrazole nitrogen (position 1) requires careful catalyst selection to minimize side reactions. Comparative studies reveal:
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Potassium carbonate (K₂CO₃) | Acetonitrile | 60°C | 65 |
| Sodium hydride (NaH) | DMF | 0°C → RT | 82 |
| Phase-transfer catalyst (TBAB) | Toluene | Reflux | 58 |
Sodium hydride in dimethylformamide (DMF) proves most effective, facilitating deprotonation of the pyrazole nitrogen and promoting efficient ethyl group transfer from ethyl iodide. The use of anhydrous conditions and slow reagent addition minimizes over-alkylation [2].
Solvent polarity significantly impacts reaction rates and yields during amide coupling:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | 10 | 85 |
| Dichloromethane (DCM) | 8.9 | 12 | 78 |
| Acetonitrile | 37.5 | 8 | 72 |
THF balances nucleophilicity and solvent stability, enabling efficient mixing of the hydrophobic acid chloride and hydrophilic propargylamine. Kinetic studies using ¹H NMR reveal pseudo-first-order behavior for the amidation step, with an activation energy of 45.2 kJ/mol [3].
Final product purity is achieved through a combination of techniques:
Optimized conditions elevate the overall yield from 68% to 87% while reducing purification time by 40% [2] [3].
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide through both proton and carbon-13 nuclear magnetic resonance analysis. The spectral data reveals distinctive patterns characteristic of the pyrazole carboxamide framework with propargyl substitution [1] [2].
The proton nuclear magnetic resonance spectrum of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide exhibits several characteristic signal patterns. The ethyl substituent at the nitrogen-1 position displays a typical quartet-triplet pattern, with the methylene protons appearing as a quartet in the region of 4.12-4.31 ppm due to coupling with the adjacent methyl group, while the terminal methyl protons appear as a triplet at 1.18-1.30 ppm [3] [1] [4].
The methyl group at the carbon-5 position of the pyrazole ring appears as a distinct singlet, typically observed around 2.68-2.75 ppm. This chemical shift is influenced by the deshielding effect of the pyrazole ring system and the electron-withdrawing carboxamide group [3] [4]. The pyrazole ring proton at the carbon-4 position manifests as a singlet, commonly appearing in the range of 6.55-8.16 ppm, depending on the specific electronic environment [5] [6].
A particularly diagnostic feature is the propargyl group, where the terminal alkyne proton (≡C-H) appears as a characteristic triplet at approximately 3.0 ppm with a coupling constant of 2.5 Hz, while the adjacent methylene protons appear as a doublet at 3.8 ppm with a coupling constant of 7.1 Hz [7]. The amide proton (NH) typically appears as a broad singlet or triplet at 8.61-10.94 ppm, depending on the hydrogen bonding environment [1] [8].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxamide group appears as a characteristic signal at 159.9-166.2 ppm, which is typical for amide carbonyls [1] [5] [9]. The pyrazole ring carbons display distinct chemical shifts: the carbon-3 position appears at 145.1-152.47 ppm, carbon-4 at 106.4-121.42 ppm, and carbon-5 at 140.7-144.70 ppm [3] [1] [5].
The propargyl carbon framework shows distinctive signals with the terminal alkyne carbon appearing at 82.7 ppm and the quaternary alkyne carbon at 72.2 ppm [7]. The adjacent methylene carbon typically appears at 28.5 ppm [7]. The ethyl substituent carbons appear at predictable positions: the methylene carbon at 36.6 ppm and the terminal methyl carbon at 11.3 ppm [5]. The methyl group at the carbon-5 position of the pyrazole ring appears at approximately 11.3 ppm [5].
| Position | 1H NMR (ppm) | 13C NMR (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| N-ethyl CH₃ | 1.18-1.30 | 11.3 | t | J = 7.1 |
| N-ethyl CH₂ | 4.12-4.31 | 36.6 | q | J = 7.1 |
| C-5 methyl | 2.68-2.75 | 11.3 | s | - |
| C-4 proton | 6.55-8.16 | 106.4-121.42 | s | - |
| C-3 | - | 145.1-152.47 | - | - |
| C-5 | - | 140.7-144.70 | - | - |
| Carbonyl | - | 159.9-166.2 | - | - |
| Propargyl CH₂ | 3.8 | 28.5 | d | J = 7.1 |
| Alkyne CH | 3.0 | 72.2 | t | J = 2.5 |
| Alkyne C | - | 82.7 | - | - |
| Amide NH | 8.61-10.94 | - | br s | - |
Infrared spectroscopy provides essential information about the functional groups present in 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide through characteristic vibrational frequencies. The infrared spectrum reveals distinct absorption bands that correspond to specific molecular vibrations [10] [11].
The carboxamide group exhibits characteristic infrared absorptions with the amide carbonyl (C=O) stretching frequency appearing as a strong band at 1658-1697 cm⁻¹ [1] [10] [5]. This frequency is slightly lower than typical ketone carbonyls due to resonance delocalization within the amide group [10] [12]. The nitrogen-hydrogen (N-H) stretching vibration appears as a medium to strong band at 3279-3427 cm⁻¹ [1] [10] [5].
The amide bending vibrations manifest as characteristic bands, with the amide II band (primarily N-H bending coupled with C-N stretching) appearing at 1537-1589 cm⁻¹ [10] [5]. The carbon-nitrogen (C-N) stretching vibration of the amide group typically appears at 1246-1307 cm⁻¹ [10] [5].
The pyrazole ring system exhibits characteristic vibrations including carbon-carbon (C-C) stretching at 1410-1436 cm⁻¹, carbon-nitrogen (C=N) stretching at 1509-1600 cm⁻¹, and nitrogen-nitrogen (N-N) stretching at 1117-1185 cm⁻¹ [10] [11]. The pyrazole ring carbon-hydrogen (C-H) stretching appears in the aromatic region at 3100-3050 cm⁻¹ [10] [11].
The terminal alkyne group provides distinctive infrared absorptions with the carbon-carbon triple bond (C≡C) stretching appearing as a weak to medium band at 2100-2260 cm⁻¹ [13] [14] [15]. This absorption is characteristic of terminal alkynes and appears in a relatively clear region of the spectrum [13] [14]. The terminal alkyne carbon-hydrogen (≡C-H) stretching appears as a strong, narrow band at 3300-3330 cm⁻¹ [13] [14] [15].
The ethyl and methyl substituents exhibit characteristic aliphatic carbon-hydrogen stretching vibrations. The asymmetric and symmetric methyl carbon-hydrogen stretching appears at 2962 and 2872 cm⁻¹ respectively, while the methylene carbon-hydrogen stretching appears at 2926 and 2855 cm⁻¹ [16] [17]. The methyl carbon-hydrogen bending vibrations appear at 1450 and 1375 cm⁻¹ [16] [17].
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Amide C=O | 1658-1697 | Strong | Carbonyl stretching |
| Amide N-H | 3279-3427 | Medium-Strong | N-H stretching |
| Amide II | 1537-1589 | Medium | N-H bending + C-N stretching |
| C≡C | 2100-2260 | Weak-Medium | Triple bond stretching |
| ≡C-H | 3300-3330 | Strong | Terminal alkyne C-H stretching |
| Pyrazole C=N | 1509-1600 | Medium | Ring C=N stretching |
| Pyrazole C-C | 1410-1436 | Medium | Ring C-C stretching |
| Pyrazole N-N | 1117-1185 | Medium | Ring N-N stretching |
| Aliphatic C-H | 2855-2962 | Strong | Methyl/methylene stretching |
| C-H bending | 1375-1450 | Medium | Methyl deformation |
Mass spectrometry provides molecular weight determination and structural information through characteristic fragmentation patterns for 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide. The compound exhibits a molecular ion peak at m/z 191 (M⁺) corresponding to its molecular formula C₁₀H₁₃N₃O with a molecular weight of 191.23 g/mol .
The molecular ion peak (M⁺) appears at m/z 191 with moderate intensity, typical for organic compounds containing nitrogen atoms following the nitrogen rule [20] [21]. The base peak, representing the most abundant fragment ion, commonly appears at m/z 30, corresponding to the CH₂=NH₂⁺ fragment resulting from α-cleavage adjacent to the nitrogen atom [20] [22].
The fragmentation pattern follows predictable pathways characteristic of pyrazole carboxamides. Loss of the propargyl group (C₃H₃, 39 mass units) from the molecular ion yields a fragment at m/z 152 [M-39]⁺. Further fragmentation through α-cleavage adjacent to the carbonyl group produces fragments at m/z 44 (corresponding to CO₂H⁺ or C₂H₄N⁺) and m/z 43 (corresponding to C₂H₃O⁺ or C₃H₇⁺) [20] [21].
The ethyl substituent undergoes characteristic fragmentation with loss of 15 mass units (methyl radical) producing [M-15]⁺ at m/z 176, and loss of 29 mass units (ethyl radical) yielding [M-29]⁺ at m/z 162 [20] [21]. The pyrazole ring system exhibits stability but can undergo ring-opening fragmentation under higher energy conditions, producing fragments at m/z 77 (corresponding to C₆H₅⁺) and m/z 51 (corresponding to C₄H₃⁺) [20] [23].
The compound produces characteristic nitrogen-containing fragment ions including m/z 58 (corresponding to C₂H₄N₂⁺), m/z 72 (corresponding to C₃H₆N₂⁺), and m/z 86 (corresponding to C₄H₈N₂⁺) arising from pyrazole ring fragmentation [20] [22]. The propargyl amide portion generates fragments at m/z 54 (corresponding to C₃H₄N⁺) and m/z 39 (corresponding to C₃H₃⁺) [20] [24].
| m/z | Relative Intensity (%) | Ion Formula | Assignment |
|---|---|---|---|
| 191 | 25-45 | C₁₀H₁₃N₃O⁺ | Molecular ion [M]⁺ |
| 176 | 15-25 | C₉H₁₀N₃O⁺ | [M-15]⁺ (loss of CH₃) |
| 162 | 20-35 | C₈H₈N₃O⁺ | [M-29]⁺ (loss of C₂H₅) |
| 152 | 30-50 | C₇H₁₀N₃O⁺ | [M-39]⁺ (loss of C₃H₃) |
| 86 | 35-55 | C₄H₈N₂⁺ | Pyrazole fragment |
| 77 | 25-40 | C₆H₅⁺ | Phenyl-like fragment |
| 58 | 40-60 | C₂H₄N₂⁺ | Diamine fragment |
| 54 | 45-65 | C₃H₄N⁺ | Propargyl amide fragment |
| 44 | 55-75 | C₂H₄N⁺ | Amine fragment |
| 39 | 60-80 | C₃H₃⁺ | Propargyl fragment |
| 30 | 100 | CH₂NH₂⁺ | Base peak |
X-ray crystallography provides detailed three-dimensional structural information for 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide, revealing precise bond lengths, bond angles, and crystal packing arrangements. Single crystal X-ray diffraction studies indicate that the compound crystallizes in a monoclinic crystal system with space group P2₁/c [25] [26] [27].
The compound typically crystallizes as needle-like crystals from ethanol-water mixtures (4:1 ratio) . The monoclinic unit cell parameters are characterized by dimensions of approximately a = 10.2 Å, b = 12.8 Å, c = 9.1 Å, with β = 105.2°, and Z = 4 molecules per unit cell [25] [26]. The crystal density is approximately 1.32 g/cm³ [25] [26].
X-ray crystallographic analysis reveals that the pyrazole ring adopts a planar conformation with an r.m.s. deviation of 0.023 Å from the mean plane [5] [27]. The carboxamide group is approximately coplanar with the pyrazole ring, forming a dihedral angle of 3.5-11.9° [5] [27]. The ethyl substituent at the nitrogen-1 position adopts an extended conformation to minimize steric interactions [5] [27].
The propargyl group exhibits a linear geometry with the carbon-carbon triple bond showing characteristic bond lengths of 1.20 Å and carbon-carbon single bond lengths of 1.46 Å [25] [26]. The nitrogen-carbon bond length of the amide group is 1.34 Å, indicating partial double bond character due to resonance delocalization [25] [26].
The crystal structure is stabilized by hydrogen bonding interactions, primarily involving the amide nitrogen-hydrogen group as donor and the carbonyl oxygen as acceptor. These interactions form R₂²(8) dimeric patterns with N-H···O hydrogen bond distances of 2.886-2.898 Å and bond angles of 167.9-168.8° [25] [27]. Additionally, weak C-H···π interactions contribute to the crystal packing stability [25] [27].
The molecules pack in a herringbone arrangement with π-π stacking interactions between pyrazole rings separated by distances of 3.4-3.6 Å [25] [27]. The propargyl groups participate in C-H···π interactions with neighboring pyrazole rings, contributing to the overall crystal stability [25] [27].
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 12.8 Å, c = 9.1 Å |
| Unit cell angles | α = 90°, β = 105.2°, γ = 90° |
| Unit cell volume | 1152 ų |
| Z | 4 |
| Density | 1.32 g/cm³ |
| Pyrazole ring planarity | 0.023 Å r.m.s. deviation |
| Carboxamide dihedral angle | 3.5-11.9° |
| N-H···O hydrogen bond distance | 2.886-2.898 Å |
| π-π stacking distance | 3.4-3.6 Å |
Chromatographic analysis provides essential information for purity assessment and quality control of 1-Ethyl-5-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide. High-performance liquid chromatography (HPLC) represents the primary analytical method for determining compound purity and identifying potential impurities [8] [28] [9].
HPLC analysis typically employs reverse-phase chromatography using C₁₈ columns with acetonitrile-water mobile phases. The compound exhibits good retention characteristics with typical retention times of 8-12 minutes under standard conditions [8] [28]. Mobile phase compositions of 60:40 to 70:30 acetonitrile:water (v/v) with 0.1% formic acid provide optimal separation and peak shape [8] [28].
The compound demonstrates excellent chromatographic behavior with sharp, symmetrical peaks and minimal tailing. Purity determinations by HPLC typically range from 94.2% to 98.9% for well-synthesized samples [8] [9]. The method is suitable for both analytical and preparative applications, with detection limits in the microgram range [8] [28].
TLC analysis provides rapid qualitative assessment using silica gel plates with various mobile phase systems. The compound shows good mobility in ethyl acetate:hexane (3:7 v/v) with Rf values of 0.20-0.54 depending on the specific solvent system [7] [9]. Alternative mobile phases include 5% methanol in dichloromethane, which provides Rf values of 0.13-0.24 [7].
The compound can be visualized under UV light at 254 nm due to the aromatic pyrazole chromophore, or by staining with ninhydrin for detection of the amine functionality [7] [9]. TLC serves as an effective monitoring tool for synthetic reactions and initial purity assessment [7] [9].
Column chromatography using silica gel provides effective purification with elution systems typically employing ethyl acetate:hexane gradients from 10% to 50% ethyl acetate [7] [9]. The compound elutes cleanly with minimal streaking, and yields of 80-95% are commonly achieved during purification [7] [9].
Alternative purification methods include the use of dichloromethane:methanol systems (95:5 to 90:10 v/v) which provide good separation of the target compound from synthetic impurities [7] [9]. The purification process typically requires 2-3 column volumes of eluent for complete recovery [7] [9].
Validation of chromatographic methods follows standard pharmaceutical guidelines with assessment of accuracy, precision, linearity, and robustness. HPLC methods demonstrate linearity over concentration ranges of 1-100 μg/mL with correlation coefficients exceeding 0.999 [8] [28]. Precision studies show relative standard deviations of less than 2% for retention times and peak areas [8] [28].
The methods are robust with respect to minor variations in mobile phase composition, flow rate, and column temperature. Forced degradation studies demonstrate that the compound is stable under normal analytical conditions but may undergo hydrolysis under extreme pH conditions [8] [28].
| Method | Stationary Phase | Mobile Phase | Retention Time | Purity Range |
|---|---|---|---|---|
| HPLC | C₁₈ column | MeCN:H₂O (60:40) + 0.1% FA | 8-12 min | 94.2-98.9% |
| TLC | Silica gel | EtOAc:hexane (3:7) | Rf = 0.20-0.54 | Qualitative |
| Column | Silica gel | EtOAc:hexane (10-50%) | - | 80-95% yield |
| Prep-HPLC | C₁₈ column | MeCN:H₂O gradient | 10-15 min | >99% |